molecular formula C15H27N5O3S B2510506 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034422-27-8

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2510506
CAS RN: 2034422-27-8
M. Wt: 357.47
InChI Key: JNIXZKDNKYMVLA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” are not specified in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The specific physical and chemical properties of “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” are not provided in the searched resources .

Scientific Research Applications

Molecular Interaction and Conformational Analysis

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound with scientific research applications, particularly in understanding molecular interactions and conformations. A study explored the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, using the AM1 molecular orbital method for conformational analysis. This analysis identified four distinct conformations and developed unified pharmacophore models for CB1 receptor ligands, contributing to the understanding of steric binding interactions and the potential for antagonist activity based on spatial orientation and electrostatic character (Shim et al., 2002).

Structure-Activity Relationships

Another study focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. It highlighted the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, including specific substituents on the pyrazole ring. This research aids in characterizing the cannabinoid receptor binding sites and provides pharmacological probes for therapeutic applications, potentially antagonizing harmful effects of cannabinoids (Lan et al., 1999).

Safety And Hazards

The safety and hazards associated with a compound are crucial for handling and disposal. The specific safety and hazards of “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” are not provided in the searched resources .

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O3S/c1-11-14(12(2)19(5)17-11)15(21)16-10-13-6-8-20(9-7-13)24(22,23)18(3)4/h13H,6-10H2,1-5H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIXZKDNKYMVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

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